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Compound of Interest

Compound Name: L-CYSTINE (3,3-13C2)

Cat. No.: B1580189 Get Quote

Redox State Analysis and Metabolic Tracking in
Drug Development
-Labeled Disulfides.

Executive Summary
L-Cystine is the oxidized dimer of cysteine and a critical biomarker for oxidative stress and

cellular redox capacity. In drug development, particularly for oncology (xCT antiporter targeting)

and neurodegeneration, monitoring the Cystine/Cysteine flux is vital. However, L-Cystine

suffers from poor solubility and rapid exchange in physiological buffers.

This guide details a robust NMR methodology using L-Cystine (3,3-13C2). The specific

isotopic labeling at the

-carbon positions provides a hyper-intense, interference-free NMR signal that allows for
nanomolar detection limits and unambiguous differentiation from reduced L-Cysteine,
bypassing the dynamic range limitations of standard proton NMR.

Scientific Foundation & Mechanism
2.1 The Isotope Advantage
Natural abundance

NMR is insensitive (1.1%). By using 3,3-13C2 enrichment (~99%), we achieve a sensitivity gain
of ~100-fold.
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Target Nucleus:

at position 3 (Beta-carbon).

Chemical Shift Logic: The oxidation state of the sulfur atom heavily influences the shielding

of the adjacent

-carbon.

Cysteine (-SH):

-C resonates at ~26-28 ppm.

Cystine (-S-S-):

-C resonates at ~38-41 ppm.

: >10 ppm shift provides clear separation without spectral overlap.

2.2 Solubility & Stability Constraints
L-Cystine is practically insoluble in neutral water (

mM). To achieve sufficient signal-to-noise (SNR) and prevent precipitation during long
acquisitions, the sample environment must be controlled.

Acidic Conditions (pH < 2): Protonation of the amine groups (

) increases solubility to >100 mM.

Basic Conditions (pH > 9): Deprotonation of carboxyls also aids solubility but promotes rapid

disulfide exchange and potential degradation. Acidic preparation is preferred for metabolic

snapshots.

Experimental Protocol: Sample Preparation
Objective: Create a stable, homogenous solution of L-Cystine (3,3-13C2) suitable for

quantitative NMR.
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Analyte: L-Cystine (3,3-13C2) (Isotopic purity >98%).

Solvent: Deuterium Oxide (

, 99.9% D).

Acid: Deuterium Chloride (

, 35 wt% in

).

Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.

pH Meter: Micro-electrode compatible with NMR tubes.

Workflow Diagram
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Start: Solid L-Cystine
(3,3-13C2)

Weigh 1-5 mg
(Target 5-10 mM)

Add 550 µL D2O

Visual Check:
Cloudy/Precipitate?

Titrate DCl (1M)
Target pH* 1.5 - 2.0

Yes (Insoluble)

Vortex & Sonicate
(Clear Solution)

Add 10 µL DSS (5 mM)

Transfer to 5mm Tube

Click to download full resolution via product page
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Figure 1: Step-by-step sample preparation workflow ensuring complete solubilization of L-

Cystine.

Step-by-Step Procedure
Massing: Weigh approximately 2.4 mg of L-Cystine (3,3-13C2) into a microcentrifuge tube.

(M.W. ~242.3 g/mol ; this yields ~10 mM in 600 µL).

Initial Suspension: Add 550 µL of

. The powder will likely not dissolve and remain as a suspension.

Acidification: Add

(1M or 35%) dropwise while vortexing.

Critical: Monitor clarity. Usually, 20-50 µL of 1M DCl is sufficient to drop pD < 2.

Note: pD = pH_meter_reading + 0.4. Target a meter reading of ~1.0-1.5.

Standard Addition: Add 10 µL of 5 mM DSS stock solution for chemical shift referencing (

ppm).

Transfer: Transfer 600 µL to a high-quality 5mm NMR tube. Cap immediately to prevent

evaporation of DCl.

NMR Acquisition Parameters
Instrument: 500 MHz (11.7 T) or higher recommended. Cryoprobe preferred for sensitivity.

Temperature: 298 K (25°C).

Experiment 1: 1D

with Proton Decoupling (

)
This is the primary quantitative experiment.
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Parameter Value Rationale

Pulse Sequence
zgpg30 or equivalent (Power-

gated decoupling)

Decoupling removes

splitting, collapsing the signal

into a sharp singlet for

maximum S/N.

Spectral Width
200 ppm (or reduced to 10-80

ppm)

Standard range covers all

carbons; reduced range

improves digital resolution for

the

-region.

Acquisition Time (AQ) 1.0 - 1.5 sec

Sufficient to resolve couplings

if decoupling were off; ensures

good digital resolution.

Relaxation Delay (D1) 2.0 - 5.0 sec

T1s can be long. For labeled

positions with attached

protons, T1 is shorter (~1s),

but conservative D1 ensures

quantitative accuracy.

Scans (NS) 16 - 64
Due to 99% enrichment, high

SNR is achieved rapidly.

O1P (Offset) 40 ppm

Center the excitation on the

cystine

-carbon region.

Experiment 2: 2D

HSQC
Used for validating purity and analyzing complex mixtures (e.g., cell lysates).
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Parameter Value Rationale

Pulse Sequence
hsqcetgpsisp2 (Sensitivity

enhanced)

Maximizes signal from the CH2

group.

1H Sweep Width 10 ppm Covers all proton signals.

13C Sweep Width 80 ppm (10-90 ppm) Focuses on aliphatic region.

Points (TD) 2048 (F2) x 128-256 (F1)

Good resolution in the indirect

(

) dimension is crucial.

Data Analysis & Interpretation
5.1 Spectral Features
Upon processing (FT, Phase, Baseline Correction), look for the following diagnostic signals:

L-Cystine (3,3-13C2):

Signal: A dominant singlet at ~39.5 ± 1.0 ppm.

Signal: The

-protons (approx 3.3 - 3.5 ppm) will appear as complex multiplets. The

label introduces a massive

coupling (~145 Hz), creating wide satellites.

L-Cysteine (Reduced contaminant):

Signal: A singlet at ~27.0 ± 1.0 ppm.

5.2 Calculating Redox Ratio
To determine the oxidative state of the sample:

Metabolic Pathway Visualization
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Figure 2: Metabolic trajectory of the tracer. The shift from 39.5 ppm to 27.0 ppm marks the

reduction event.

Troubleshooting & Quality Control
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Issue Probable Cause Corrective Action

Precipitate in Tube
pH is too close to isoelectric

point (pI ~4.6).

Add 5-10 µL of 1M DCl.

Ensure pD < 2.

Split Peaks in Decoupler off or insufficient

power.

Check cpdprg2 settings.

Ensure waltz16 or garp is

active during acquisition.

Extra Peaks at ~27 ppm
Sample reduction (oxidation of

solvent?).

Ensure fresh preparation.

Avoid high pH. Check for

reducing agents (DTT, TCEP)

in buffers.

Broad Lines
Field inhomogeneity or

aggregation.

Shim the magnet (topshim). If

aggregation, lower

concentration to 1-2 mM.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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